5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone

Übersicht

Beschreibung

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is an organic compound with the chemical formula C10H16O7S and a molecular weight of 280.295 g/mol . It appears as a colorless to light yellow solid and is soluble in water and organic solvents . This compound is commonly used as a chemical intermediate in organic synthesis and nucleic acid analysis .

Vorbereitungsmethoden

The preparation of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves a series of synthetic steps. One common method involves the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside with selected aliphatic and heterocyclic aromatic amines . The reaction conditions typically include heating the substrate and a catalyst such as DMAP in a screw cap ampoule at 100°C for 48 hours . Industrial production methods may vary, but they generally follow similar synthetic routes designed by experts in organic chemical synthesis .

Analyse Chemischer Reaktionen

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sulfonyl halides and pyridine . The major products formed from these reactions are quaternary ammonium salts, which are synthesized by reacting the compound with selected aliphatic and heterocyclic aromatic amines . Additionally, the compound can be used in the preparation of sulfate esters, a reaction first described by Adolph Strecker in 1868 .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in nucleic acid analysis and modification research, serving as a nucleic acid sequence determination reagent and a fluorescent labeling reagent . In organic synthesis, it acts as a chemical intermediate, facilitating the synthesis of various complex molecules . Its unique properties make it valuable in the development of new analytical techniques and the study of nucleic acid structures .

Wirkmechanismus

The mechanism of action of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves its role as a chemical intermediate in various reactions. It interacts with nucleophiles and outgoing groups to form quaternary ammonium salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the facilitation of nucleophilic substitution reactions . The compound’s ability to form stable intermediates is crucial for its effectiveness in nucleic acid analysis and modification .

Vergleich Mit ähnlichen Verbindungen

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone can be compared to other similar compounds such as methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside and methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside . These compounds share similar chemical structures and reactivity patterns but differ in their specific functional groups and reactivity with various nucleophiles . The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct reactivity and stability properties .

Biologische Aktivität

5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is a synthetic derivative of ribonic acid that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₇S

- Molecular Weight : 306.34 g/mol

- CAS Number : 908128-94-9

The presence of the methanesulfonate group and isopropylidene moiety enhances its solubility and stability, which are critical for biological applications.

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways. Its potential mechanisms include:

- Inhibition of Glycosylation : The compound may inhibit glycosylation processes by acting as a competitive inhibitor for glycosyltransferases, which are crucial in the synthesis of glycoproteins.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially disrupting viral replication mechanisms.

Case Studies

- Antiviral Efficacy : In a study examining the antiviral effects against influenza viruses, this compound demonstrated significant inhibition of viral replication in vitro. The effective concentration (EC50) was reported to be approximately 15 µM, indicating its potential as a therapeutic agent against viral infections.

- Glycosylation Inhibition : Another study assessed the impact of this compound on glycosylation in human cell lines. Results showed a reduction in the glycosylation of specific proteins involved in cell signaling pathways, suggesting a possible application in cancer treatment by modulating cell surface interactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | |

| Glycosylation Inhibition | Reduction in glycoprotein synthesis | |

| Cell Proliferation | Modulation of cancer cell growth |

| Property | Value |

|---|---|

| Molecular Weight | 306.34 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

- Cancer Research : By inhibiting glycosylation, it may alter tumor progression and metastasis.

- Viral Infections : Its antiviral properties open avenues for developing new antiviral therapies.

Eigenschaften

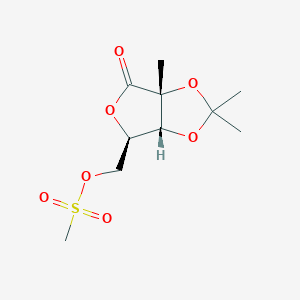

IUPAC Name |

[(3aR,6R,6aR)-2,2,3a-trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7S/c1-9(2)16-7-6(5-14-18(4,12)13)15-8(11)10(7,3)17-9/h6-7H,5H2,1-4H3/t6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYXEOJWFRCAJ-BRDIYROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2(O1)C)COS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H](OC1=O)COS(=O)(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.